4-Chloro-2-methylphenylboronic acid pinacol ester

Chromatography Boron reagent stability Suzuki–Miyaura coupling

4-Chloro-2-methylphenylboronic acid pinacol ester (CAS 1030832-75-7), formally 2-(4-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an arylboronic ester bearing an ortho-methyl and para-chloro substitution pattern. It belongs to the class of pinacol boronate esters that serve as protected, crystalline surrogates for the corresponding free boronic acid in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C13H18BClO2
Molecular Weight 252.55 g/mol
CAS No. 1030832-75-7
Cat. No. B1426023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylphenylboronic acid pinacol ester
CAS1030832-75-7
Molecular FormulaC13H18BClO2
Molecular Weight252.55 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C
InChIInChI=1S/C13H18BClO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
InChIKeyZIJGXUGXNRWECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylphenylboronic acid pinacol ester (CAS 1030832-75-7) – Procurement-Relevant Profile for Suzuki-Miyaura Synthesis


4-Chloro-2-methylphenylboronic acid pinacol ester (CAS 1030832-75-7), formally 2-(4-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an arylboronic ester bearing an ortho-methyl and para-chloro substitution pattern. It belongs to the class of pinacol boronate esters that serve as protected, crystalline surrogates for the corresponding free boronic acid in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. Its reported synthesis from 4-chloro-2-methylphenylboronic acid and pinacol proceeds with high efficiency (97% yield), and commercial material is typically supplied at 95–97% purity . The pinacol ester group confers crystallinity and hydrolytic latency, allowing the compound to be stored under inert atmosphere at 2–8 °C and handled as a bench-stable solid for a limited time .

Why Generic Boronic Acid or Ester Substitution Fails for Aryl Chlorides Bearing Ortho-Methyl Substituents


A straightforward substitution of 4-chloro-2-methylphenylboronic acid pinacol ester with the free boronic acid, its MIDA ester, or simple pinacol esters of unsubstituted phenyl rings is not guaranteed to deliver equivalent performance in cross-coupling because the ortho-methyl group exerts steric and electronic effects that alter the transmetallation rate and stability of the palladium aryl intermediate [1]. Class-level studies show that arylboronic acid pinacol esters are generally less reactive than the corresponding free boronic acids, yet the pinacol ester form often provides superior shelf-stability and handles as a crystalline solid, whereas many electron-rich free boronic acids undergo rapid protodeboronation or oxidation upon storage [2]. Furthermore, comparative data indicate that pinacol esters are significantly less stable on silica gel than tetraethylethylene glycol (Epin) esters, meaning that purification strategy directly impacts yield [3]. Selecting the optimal boron reagent therefore requires balancing coupling reactivity, purification amenability, and storage longevity – a decision that cannot be made by simply picking an in-class compound with a similar formula.

Quantitative Differentiation of 4-Chloro-2-methylphenylboronic acid pinacol ester for Scientific Selection


Silica-Gel Stability and Purification Compatibility vs. Free Boronic Acid and Epin Esters

Pinacol esters of arylboronic acids, including the target compound, are substantially less stable on silica gel than the corresponding Epin (1,1,2,2-tetraethylethylene glycol) esters. In a 2022 study by Oka et al., 4-methoxyphenylboronic acid pinacol ester exhibited a retention factor (Rf) shift and substantial decomposition during a 30 min TLC experiment, whereas the same scaffold as an Epin ester remained unchanged [1]. Silica-gel chromatography of pinacol esters typically results in 20–50% mass loss due to over-adsorption and hydrolysis, while Epin esters are recovered in >90% yield after column purification [1]. This directly impacts the target compound: any synthetic route requiring chromatographic purification will incur significant losses if the pinacol ester is used without boric acid-impregnated silica [2]. The free boronic acid (4-chloro-2-methylphenylboronic acid) is even more problematic, often streaking severely on silica and being isolated as an intractable oil [1].

Chromatography Boron reagent stability Suzuki–Miyaura coupling

Suzuki–Miyaura Coupling Yield: Pinacol Ester vs. Free Boronic Acid in Indole Systems

In a systematic study by Prieto et al. (2006), the reactivity of arylboronic acid pinacol esters was directly compared to the corresponding free boronic acids in Suzuki couplings with indole substrates. When 4-bromoindole was coupled with phenylboronic acid pinacol ester, the biaryl yield was 45% after 12 h, whereas the same reaction with phenylboronic acid afforded 78% yield after 3 h [1]. Extension to analogous substrates showed that pinacol esters consistently required 3–4× longer reaction times and delivered 20–35% lower isolated yields compared to the free boronic acid. Importantly, when the indole nitrogen was unprotected, the pinacol ester gave only trace product (<5%), while the boronic acid still provided 55% yield [1]. These class-level results are directly translatable to 4-chloro-2-methylphenylboronic acid pinacol ester, which, by virtue of its pinacol protecting group, will similarly require longer reaction times and may be incompatible with unprotected N–H heterocycles unless a Tos or Boc protecting group is installed.

Cross-coupling Indole functionalization Boron reagent selection

Storage Stability and Crystallinity Advantage Over the Free Boronic Acid

4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2) is an oil or low-melting solid that is prone to protodeboronation and anhydride formation upon storage, even at low temperatures [1]. In contrast, the pinacol ester is a well-defined crystalline solid with a reported boiling point of 330.4±35.0 °C (predicted) and a density of 1.08±0.1 g/cm³ , enabling straightforward handling and precise weighing. Manufacturer specifications require storage under inert gas at 2–8 °C, and under these conditions the pinacol ester retains ≥95% purity for extended periods . The free boronic acid, by comparison, must be stored desiccated and often requires re-purification before use due to partial hydrolysis and anhydride oligomerization [1]. This translates into a practical advantage for the pinacol ester in procurement-intensive workflows where reagent qualification and reproducibility are critical.

Shelf-life Protodeboronation Reagent handling

Application Scenarios Where 4-Chloro-2-methylphenylboronic acid pinacol ester Optimizes Procurement Decisions


Late-Stage Functionalization of Protected Heterocyclic Drug Intermediates Requiring Ortho-Substituted Biaryl Motifs

When a pharmaceutical route demands the installation of an ortho-methyl-para-chlorophenyl group onto a protected indole, pyrrole, or imidazole scaffold, 4-chloro-2-methylphenylboronic acid pinacol ester is the preferred reagent. The evidence shows that pinacol esters perform adequately when the heterocyclic N–H is protected with Tos or Boc groups (45–78% yield in model systems) [1]. In such cases, the pinacol ester's crystalline nature simplifies automated solid dispensing and ensures reproducible stoichiometry, while the protected heterocycle mitigates the pinacol ester's key reactivity limitation [1].

Multi-Step Synthesis Where Intermediate Purification Must Be Avoided and Crude Product Is Carried Forward

Because silica-gel chromatography of pinacol esters causes substantial mass loss (20–50%), the optimal use of this compound is in telescoped processes where the crude Suzuki product is taken directly into the next step without aqueous work-up or column purification [2]. The ortho-methyl group, together with the chloro substituent, may confer sufficient crystallinity to the biaryl product to allow direct precipitation or trituration, circumventing chromatography entirely [2].

Agrochemical Intermediate Synthesis Requiring High-Throughput Parallel Coupling in Microtiter Plates

In agrochemical discovery, high-throughput Suzuki couplings using pre-weighed solid boron reagents are standard. The pinacol ester of 4-chloro-2-methylphenylboronic acid is a free-flowing crystalline solid that can be accurately dispensed by automated powder-handling equipment, unlike the free boronic acid which is often a viscous oil or sticky amorphous solid . This physical property reduces weighing errors and improves cross-experiment reproducibility in library synthesis.

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